molecular formula C12H16 B13941593 1,5,7-Trimethylindan CAS No. 54340-88-4

1,5,7-Trimethylindan

Cat. No.: B13941593
CAS No.: 54340-88-4
M. Wt: 160.25 g/mol
InChI Key: NHUDOXBAZXTOGS-UHFFFAOYSA-N
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Description

1,5,7-Trimethylindan is an organic compound with the molecular formula C12H16 It is a derivative of indan, characterized by the presence of three methyl groups attached to the indan ring system

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54340-88-4

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

1,5,7-trimethyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C12H16/c1-8-6-10(3)12-9(2)4-5-11(12)7-8/h6-7,9H,4-5H2,1-3H3

InChI Key

NHUDOXBAZXTOGS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=CC(=CC(=C12)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5,7-Trimethylindan can be synthesized through several methods. One common approach involves the alkylation of indan with methylating agents under acidic conditions. For example, the reaction of indan with methyl iodide in the presence of a strong acid catalyst can yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic alkylation of indan using methylating agents such as methanol or dimethyl ether. The reaction is typically carried out in the presence of a solid acid catalyst at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

1,5,7-Trimethylindan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1,5,7-Trimethylindan has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5,7-trimethylindan involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,3-Trimethylindan
  • 1-Phenyl-1,3,3-trimethylindan

Comparison

1,5,7-Trimethylindan is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties

Biological Activity

1,5,7-Trimethylindan is an organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of three methyl groups at the 1, 5, and 7 positions of the indan ring system. Its molecular formula is C12H16C_{12}H_{16}. The unique arrangement of these methyl groups contributes to its distinct chemical properties and biological activities.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It acts as a ligand in biochemical assays, modulating enzyme activity by binding to specific sites and altering catalytic functions. The precise molecular targets can vary depending on the application context.

Antifungal Activity

Research has indicated that derivatives of this compound exhibit notable antifungal properties. For instance, N-(1,1,3-trimethylindan-4-yl)carboxamides have shown potent fungicidal activity against pathogens such as Botrytis cinerea and Puccinia recondita. These compounds inhibit mitochondrial succinate dehydrogenase complex (SDC), which is critical for fungal metabolism .

Neurotropic Activity

In a study investigating neurotropic effects, specific derivatives of indan compounds were found to significantly reduce motor activity in mice within two hours of administration. This suggests potential applications in neuropharmacology .

Case Study: Antifungal Efficacy

A comparative study evaluated various N-(trimethylindan-4-yl) derivatives against fungal pathogens. The results are summarized in the following table:

Compound No.Melting Point (°C)Gray Mold EC80 (ppm)Brown Rust EC80 (ppm)Powdery Mildew EC80 (ppm)
1123.5–124.520–1001–10200
2 (BC723)133–13410–401–10200
3174–17510–40<1>200
478.2–78.750–2005–20>200
5124–12510–405–20200
6169.1–170.110–40<11–10

This table illustrates the varying degrees of antifungal activity associated with different derivatives of trimethylindan .

Mechanistic Insights

The mechanism by which these compounds exert their antifungal effects involves the disruption of essential metabolic pathways within fungal cells. By inhibiting key enzymes such as SDC, these compounds effectively hinder fungal growth and reproduction.

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